4-(4-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzenesulfonyl)morpholine
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Overview
Description
The compound "4-(4-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzenesulfonyl)morpholine" is a complex molecule that features various functional groups and structural elements
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a series of reactions starting from simple precursors. The key steps typically include the formation of the 1,3,4-oxadiazole ring, the piperidine ring attachment, and the introduction of the benzenesulfonyl and morpholine groups. Specific conditions such as solvent choice, temperature, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods: Industrial production may scale up these reactions using continuous flow techniques or batch reactors. The optimization of reaction conditions, such as the use of efficient catalysts and controlled temperatures, plays a crucial role in maximizing output and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Conditions vary from acidic or basic environments to specific temperature requirements.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. Oxidation might lead to the formation of ketones or carboxylic acids, while substitution reactions could introduce new functional groups onto the benzene ring or morpholine moiety.
Scientific Research Applications
Chemistry: In chemical research, this compound is used to study reaction mechanisms and develop new synthetic methodologies. Its complex structure serves as a model for understanding intramolecular interactions.
Biology: Biologically, the compound can act as a probe to study cellular processes, such as signal transduction and metabolic pathways. Its ability to interact with specific proteins makes it valuable in biochemical assays.
Medicine: In medical research, the compound's potential as a therapeutic agent is explored. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry: Industrially, the compound finds applications in the production of high-performance materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or altering the conformation of the target molecule, thus influencing its activity or function. The specific pathways involved can vary but often include inhibition or activation of key biochemical processes.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, 4-(4-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzenesulfonyl)morpholine stands out due to its multifunctional nature and ability to engage in diverse chemical reactions. Its structural complexity provides a unique combination of properties that are not easily replicated in other molecules.
Similar Compounds
4-(4-{4-[5-(methyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzenesulfonyl)morpholine
4-(4-{4-[5-(ethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzenesulfonyl)morpholine
4-(4-{4-[5-(butyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzenesulfonyl)morpholine
These compounds share similar core structures but differ in the substituent groups, which can significantly alter their chemical and biological properties
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-15(2)19-22-23-20(30-19)16-7-9-24(10-8-16)21(26)17-3-5-18(6-4-17)31(27,28)25-11-13-29-14-12-25/h3-6,15-16H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONFWBSSODVNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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